molecular formula C9H13NO B14638643 2-Isocyanatobicyclo[2.2.2]octane CAS No. 52395-93-4

2-Isocyanatobicyclo[2.2.2]octane

Cat. No.: B14638643
CAS No.: 52395-93-4
M. Wt: 151.21 g/mol
InChI Key: MLANGKNUMZYBFW-UHFFFAOYSA-N
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Description

2-Isocyanatobicyclo[2.2.2]octane is a bicyclic organic compound featuring an isocyanate (-NCO) functional group attached to a rigid bicyclo[2.2.2]octane scaffold. The bicyclo[2.2.2]octane framework consists of three fused six-membered rings, creating a highly strained yet symmetrical structure. The isocyanate group confers high reactivity, enabling participation in nucleophilic addition reactions (e.g., with amines or alcohols) to form ureas or polyurethanes.

Properties

CAS No.

52395-93-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-isocyanatobicyclo[2.2.2]octane

InChI

InChI=1S/C9H13NO/c11-6-10-9-5-7-1-3-8(9)4-2-7/h7-9H,1-5H2

InChI Key

MLANGKNUMZYBFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanatobicyclo[2.2.2]octane typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method ensures the formation of the bicyclic core with high efficiency.

Industrial Production Methods: Industrial production of 2-Isocyanatobicyclo[2.2.2]octane often employs large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanatobicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to amines.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Urea derivatives and other substituted products.

Scientific Research Applications

2-Isocyanatobicyclo[2.2.2]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanatobicyclo[2.2.2]octane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and enzymes, leading to potential biological effects. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications References
2-Isocyanatobicyclo[2.2.2]octane C₉H₁₁NO 149.19 Isocyanate (-NCO) Polymers, drug synthesis Inferred
2-Oxabicyclo[2.2.2]octane C₇H₁₂O 112.17 Ether (-O-) Anticancer drug analogs
2-Azabicyclo[2.2.2]octane C₇H₁₃N 111.19 Amine (-NH-) Sigma receptor ligands
2-Nitro-bicyclo[2.2.2]octane C₈H₁₃NO₂ 155.19 Nitro (-NO₂) Reactive intermediate
Bicyclo[2.2.2]octane-2-carboxylic acid C₉H₁₄O₂ 154.21 Carboxylic acid Salt formation, MOFs

Table 2: Pharmacological Comparison of Bicyclo[2.2.2]octane Derivatives

Compound Target Receptor Bioactivity Insight Reference
2-Oxabicyclo Imatinib (85) BCR-ABL kinase Retained kinase inhibition with improved solubility
2,5-Diazabicyclo (38−43) Sigma-1 receptor 30-fold higher affinity vs. flexible analogs

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